molecular formula C18H15NO2 B11579622 2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

Cat. No.: B11579622
M. Wt: 277.3 g/mol
InChI Key: ATHPZKYAVTVUEW-PKNBQFBNSA-N
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Description

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methylbenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 8-Hydroxyquinoline

Uniqueness

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H15NO2/c1-12-4-2-6-14(18(12)21)9-11-15-10-8-13-5-3-7-16(20)17(13)19-15/h2-11,20-21H,1H3/b11-9+

InChI Key

ATHPZKYAVTVUEW-PKNBQFBNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)O

Origin of Product

United States

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